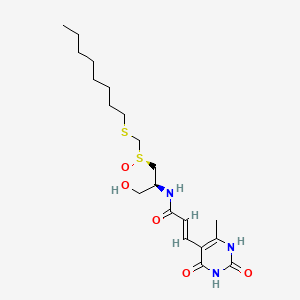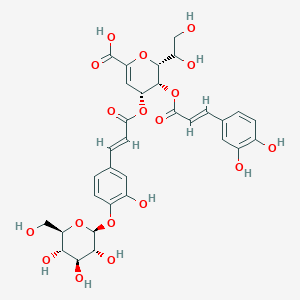![molecular formula C21H13N3O4 B1240859 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid CAS No. 207279-23-0](/img/structure/B1240859.png)
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid is an organic compound belonging to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Vorbereitungsmethoden
The synthesis of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation may lead to the formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of cyclic adenosine monophosphate-specific phosphodiesterases, thereby modulating cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid can be compared with other phenylpyridines and naphthyridines. Similar compounds include:
Phenylpyridines: Compounds with a benzene ring linked to a pyridine ring, such as 4-phenylpyridine.
Naphthyridines: Compounds with a naphthyridine core, such as 1,7-naphthyridine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
207279-23-0 |
|---|---|
Molekularformel |
C21H13N3O4 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid |
InChI |
InChI=1S/C21H13N3O4/c25-21(26)14-8-6-13(7-9-14)18-12-16-4-2-10-22-19(16)20(23-18)15-3-1-5-17(11-15)24(27)28/h1-12H,(H,25,26) |
InChI-Schlüssel |
QTNUWEKKZHSUQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)C4=CC=C(C=C4)C(=O)O)C=CC=N3 |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)C4=CC=C(C=C4)C(=O)O)C=CC=N3 |
Synonyme |
4-(8-(3-nitrophenyl)-(1,7)naphthyridin-6-yl)benzoic acid 4-NO2Ph-NBzCOOH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1240785.png)





![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)

![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
![[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)
